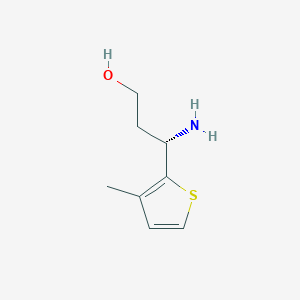(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL
CAS No.:
Cat. No.: VC17517092
Molecular Formula: C8H13NOS
Molecular Weight: 171.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13NOS |
|---|---|
| Molecular Weight | 171.26 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3/t7-/m0/s1 |
| Standard InChI Key | WIRLDGKQEBXDOF-ZETCQYMHSA-N |
| Isomeric SMILES | CC1=C(SC=C1)[C@H](CCO)N |
| Canonical SMILES | CC1=C(SC=C1)C(CCO)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
(3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL features a thiophene ring substituted with a methyl group at the 3-position, linked to a propanol chain bearing an amino group at the 3-carbon. The molecular formula is C₈H₁₃NOS, with a calculated molecular weight of 171.26 g/mol. The (3S) configuration introduces chirality, which critically influences its interactions with biological targets and synthetic intermediates.
Synthesis and Optimization
Key Synthetic Routes
Synthesis of (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL hypothetically follows multi-step protocols analogous to those used for related amino alcohols:
-
Thiophene Functionalization:
-
Amination and Reduction:
-
Stereochemical Purity:
-
Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliary approaches, ensure enantiomeric excess (e.e.) >98% for the (3S) configuration.
-
Table 1: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | NaOH, Ethanol, 80°C | 65–70 |
| Reductive Amination | NaBH₄, Acetic Acid, 0–5°C | 50–55 |
| Chiral Resolution | Tartaric Acid, Methanol | 30–35 |
Physicochemical Properties
Spectral Characterization
Predicted spectral data for (3S)-3-Amino-3-(3-methyl(2-thienyl))propan-1-OL include:
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=5.1 Hz, 1H, thienyl-H), 6.72 (d, J=5.1 Hz, 1H, thienyl-H), 3.65–3.58 (m, 2H, -CH₂OH), 2.90 (dd, J=9.2, 4.7 Hz, 1H, -NH₂), 2.45 (s, 3H, -CH₃).
-
IR (KBr): 3350 cm⁻¹ (O-H, N-H), 1620 cm⁻¹ (C=C thienyl).
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies suggest decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.
Biological Activity and Mechanistic Insights
Table 2: Structural and Functional Comparisons
The thienyl derivative’s smaller steric profile and enhanced electron density may improve blood-brain barrier permeability relative to phenyl analogues.
Applications and Future Directions
Industrial and Pharmaceutical Relevance
-
Drug Discovery: As a chiral building block for antidepressants or anticonvulsants.
-
Catalysis: Potential ligand in asymmetric synthesis for C-C bond formation.
Research Gaps
-
In Vivo Toxicity: No data on acute or chronic toxicity profiles.
-
Stereoselective Synthesis: Scalable methods for (3S) configuration remain unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume